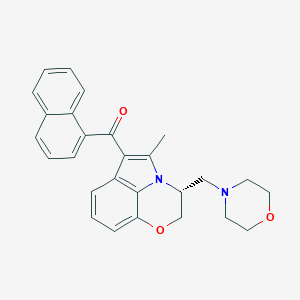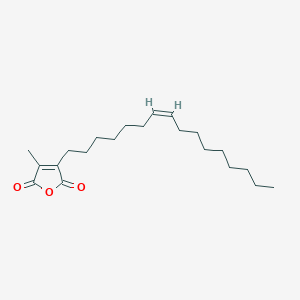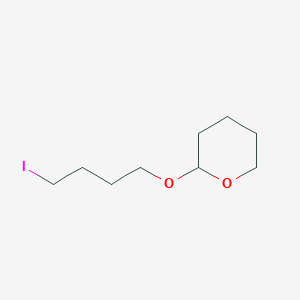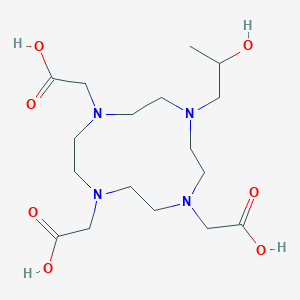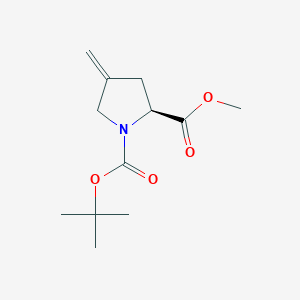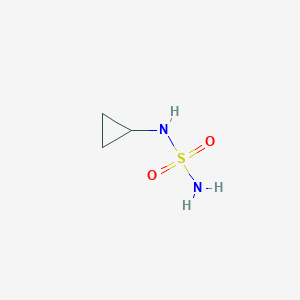
N-シクロプロピルアミノスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropylsulfamide is a useful research compound. Its molecular formula is C3H8N2O2S and its molecular weight is 136.18 g/mol. The purity is usually 95%.
The exact mass of the compound N-Cyclopropylsulfamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Cyclopropylsulfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropylsulfamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品:抗菌剤
N-シクロプロピルアミノスルホンアミド誘導体は、その抗菌特性について研究されています。これらの化合物は、細菌細胞内の必須酵素または代謝経路を阻害することで、細菌の増殖を抑制することができます。 これらの化合物は、既知の抗菌剤であるパラアミノベンゼンスルホンアミドと構造的に類似しているため、新しい抗生物質開発の可能性を示唆しています。 .
生物医学研究:炭酸脱水酵素阻害
スルホンアミドは、組織のpHと体液バランスの調節に重要な役割を果たす酵素である炭酸脱水酵素を阻害することが知られています。 N-シクロプロピルアミノスルホンアミドは、生物医学研究において、さまざまな生理学的および病理学的過程におけるこの酵素の役割を研究するために使用することができます。 .
有機合成:キラル硫黄化合物
この化合物のユニークな構造は、キラル硫黄化合物を合成するための候補となっています。 これらの化合物は、高いエナンチオマー純度を持つ医薬品や農薬を製造する際に貴重であり、これはそれらの生物活性にとって重要です。 .
材料科学:ポリマー前駆体
N-シクロプロピルアミノスルホンアミド誘導体は、ポリマーの前駆体として作用することができます。 高温での分解により、自動車や航空宇宙などさまざまな業界で潜在的な用途を持つ可能性のある新しいポリマー材料が生み出されます。 .
環境科学:重金属吸着
研究によると、スルホンアミド化合物は重金属と結合することが示されており、N-シクロプロピルアミノスルホンアミドは、水や土壌から有毒な重金属を除去するための環境浄化対策に使用できる可能性を示唆しています。 .
農業:植物成長調節
スルホンアミドは、特定の植物酵素に作用することで、植物の成長を調節する可能性を示しています。 N-シクロプロピルアミノスルホンアミドは、作物の収量と病気に抵抗性を高める新しい農薬を開発するために使用できます。 .
獣医学:抗寄生虫治療
獣医学では、スルホンアミドは寄生虫感染症の治療に使用されています。 N-シクロプロピルアミノスルホンアミドは、家畜に影響を与える寄生虫に対する有効性について研究されており、より効果的な治療法につながる可能性があります。 .
化学工業:アルキル転移試薬
この化合物は、酸性条件下でアルキル基を転移させる能力があり、染料、顔料、医薬品など、幅広い化学製品を合成する際に化学業界で役立ちます。 .
作用機序
Target of Action
N-Cyclopropylaminosulfonamide, also known as (sulfamoylamino)cyclopropane, Sulfamide, cyclopropyl- (9CI), or N-Cyclopropylsulfamide, is a type of sulfonamide . Sulfonamides are known to target bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . .
Mode of Action
Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition prevents the production of folic acid, thereby inhibiting bacterial growth and reproduction .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, N-Cyclopropylaminosulfonamide could potentially disrupt the production of folic acid, a crucial component for bacterial DNA synthesis and cell division .
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth and reproduction by disrupting the synthesis of folic acid .
生化学分析
Biochemical Properties
N-cyclopropylaminosulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, leading to the inhibition of folate synthesis . This interaction is significant as it can influence the growth and proliferation of cells, particularly in microorganisms.
Cellular Effects
N-cyclopropylaminosulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways . Additionally, it has been shown to alter gene expression patterns, which can impact cellular functions such as proliferation, differentiation, and apoptosis . These effects are crucial in understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of N-cyclopropylaminosulfonamide involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the synthesis of essential biomolecules, such as nucleotides and amino acids . Furthermore, N-cyclopropylaminosulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical in determining the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopropylaminosulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-cyclopropylaminosulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of N-cyclopropylaminosulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as oxidative stress, inflammation, and tissue damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of N-cyclopropylaminosulfonamide in preclinical studies.
Metabolic Pathways
N-cyclopropylaminosulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of key biomolecules . The compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and nucleotide synthesis . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of N-cyclopropylaminosulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical and cellular effects. For example, the compound’s distribution to the mitochondria can enhance its impact on cellular metabolism and oxidative stress .
Subcellular Localization
The subcellular localization of N-cyclopropylaminosulfonamide is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . Its localization can affect its interactions with biomolecules and its overall biochemical and cellular effects.
特性
IUPAC Name |
(sulfamoylamino)cyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2,(H2,4,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQSKHUOAWDXMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154743-01-8 |
Source


|
| Record name | N-cyclopropylaminosulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
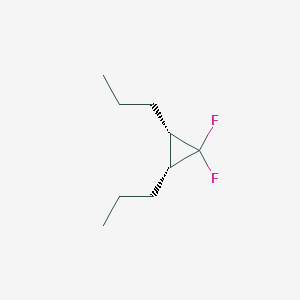
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)
